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Executive Summary
C646 is a potent and selective small-molecule inhibitor of the lysine acetyltransferases (KATs)

p300 (KAT3B) and CREB-binding protein (CBP or KAT3A). By competitively inhibiting the

binding of acetyl-CoA to the catalytic domain of these enzymes, C646 effectively reduces the

acetylation of both histone and non-histone protein targets. This inhibition modulates a wide

array of cellular processes, including gene expression, cell cycle progression, apoptosis, and

inflammatory signaling. This technical guide provides an in-depth overview of the function of

C646 in cellular contexts, presenting quantitative data on its activity, detailed experimental

protocols for its characterization, and visual representations of its impact on key signaling

pathways. This document is intended to serve as a comprehensive resource for researchers

utilizing C646 as a chemical probe to investigate the roles of p300/CBP in health and disease,

and for professionals in drug development exploring the therapeutic potential of p300/CBP

inhibition.

Mechanism of Action
C646 is a cell-permeable, reversible inhibitor of the histone acetyltransferase (HAT) activity of

p300 and CBP.[1][2] It acts as a competitive inhibitor with respect to acetyl-CoA, with a reported

inhibition constant (Ki) of 400 nM for p300 in cell-free assays.[1][3][4] The inhibitory action of

C646 is highly selective for p300/CBP over other histone acetyltransferases such as PCAF,

GCN5, and Tip60 at concentrations typically used in cell-based assays.[2] By blocking
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p300/CBP activity, C646 prevents the transfer of acetyl groups to lysine residues on histone

tails (e.g., H3K18, H3K27) and a multitude of non-histone proteins, thereby altering their

function and downstream signaling cascades.[5]

Quantitative Data
The following tables summarize the key quantitative parameters of C646 activity, including its

inhibitory potency against p300/CBP and off-target enzymes, as well as effective

concentrations for inducing specific cellular phenotypes.

Table 1: Inhibitory Activity of C646
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Target Assay Type Parameter Value Reference(s)

p300
Cell-free HAT

assay
Ki 400 nM [1][3][4]

p300
Cell-free HAT

assay
IC50 1.6 µM [1]

p300 mutants

(T1411A)

Cell-free HAT

assay
IC50 3.4 µM [1]

p300 mutants

(Y1467F)

Cell-free HAT

assay
IC50 7 µM [1]

p300 mutants

(W1466F)

Cell-free HAT

assay
IC50 5 µM [1]

p300 mutants

(R1410A)

Cell-free HAT

assay
IC50 2.5 µM [1]

HDAC2
HDAC inhibition

assay
Ki 15 µM [6]

HDAC3
HDAC inhibition

assay
Ki 25 µM [6]

HDAC6
HDAC inhibition

assay
Ki 7.0 µM [6]

HDAC8
HDAC inhibition

assay
Ki 11 µM [6]

Table 2: Effective Concentrations of C646 in Cellular Assays
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Cell Line Effect Concentration Duration Reference(s)

Pancreatic

Cancer (PSN1,

MIAPaCa2)

Inhibition of H3

acetylation
20-30 µM 72 h [5]

Pancreatic

Cancer (PSN1,

MIAPaCa2)

G2/M cell cycle

arrest
30 µM 48 h [5]

Pancreatic

Cancer (Panc1)

G2/M cell cycle

arrest
40 µM 48 h [7]

Pancreatic

Cancer (PSN1,

MIAPaCa2)

Apoptosis

induction
30 µM 48 h [5]

Gastric Cancer

(SGC-7901,

MKN45, MGC-

803, BGC-823,

KATO III)

Inhibition of cell

viability
1-20 µM 24 h [8]

Gastric Cancer

(various)
Cell cycle arrest 10 µM 6 h [8]

Gastric Cancer

(various)

Apoptosis

induction
10 µM 24 h [8]

Prostate Cancer

(androgen-

sensitive and

castration-

resistant)

Apoptosis

induction
20 µM Not specified [3]

Non-small cell

lung carcinoma

(A549, H157,

H460)

Radiosensitizatio

n
Not specified Not specified [9]
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Key Cellular Functions and Affected Signaling
Pathways
The inhibition of p300/CBP by C646 has profound effects on numerous cellular functions,

primarily through the modulation of key signaling pathways that are critical for cell growth,

survival, and stress responses.

Cell Cycle Regulation
C646 has been shown to induce cell cycle arrest, most commonly at the G2/M phase, in

various cancer cell lines.[5][7] This effect is often associated with the downregulation of key cell

cycle regulatory proteins such as Cyclin B1 and CDK1.[10] The inhibition of p300/CBP-

mediated histone acetylation at the promoters of these genes is a likely mechanism for their

reduced expression.
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Figure 1: C646-induced G2/M cell cycle arrest.

Induction of Apoptosis
C646 is a potent inducer of apoptosis in a variety of cancer cell types.[5][8] This pro-apoptotic

effect is mediated through multiple mechanisms, including the modulation of the p53 tumor

suppressor pathway and the NF-κB survival pathway.

Modulation of the p53 Signaling Pathway
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The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage

and other stresses. The activity of p53 is tightly regulated by post-translational modifications,

including acetylation by p300/CBP. Acetylation of p53 is generally associated with its

stabilization and activation, leading to the transcription of pro-apoptotic genes. C646, by

inhibiting p300/CBP, can prevent p53 acetylation, thereby attenuating its pro-apoptotic function

in response to certain stimuli.
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Figure 2: C646-mediated inhibition of p53 acetylation.

Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is

a key regulator of inflammation, immunity, and cell survival. The transcriptional activity of the

p65 (RelA) subunit of NF-κB is enhanced by p300/CBP-mediated acetylation at multiple lysine

residues (e.g., K218, K221, K310), which promotes its nuclear retention and transcriptional

coactivator recruitment.[6][11] C646 can inhibit the acetylation of p65, leading to a reduction in

NF-κB-dependent transcription of pro-inflammatory and anti-apoptotic genes.[11][12]
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Figure 3: C646-mediated inhibition of the NF-κB pathway.
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Modulation of Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue

homeostasis. In the canonical pathway, the stabilization and nuclear translocation of β-catenin

leads to its association with TCF/LEF transcription factors and the recruitment of coactivators,

including p300/CBP, to activate target gene expression.[3][7] p300/CBP can acetylate β-catenin

at lysine 345, which enhances its interaction with TCF4.[13] By inhibiting p300/CBP, C646 can

suppress Wnt/β-catenin-mediated transcription.[14]
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Figure 4: C646-mediated inhibition of Wnt/β-catenin signaling.
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Androgen Receptor Signaling
In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth. p300/CBP act

as coactivators for the AR, enhancing its transcriptional activity. Inhibition of p300/CBP by C646
can lead to reduced AR-mediated gene expression and apoptosis in prostate cancer cells.[3]

Off-Target and Other Effects
While C646 is highly selective for p300/CBP, at higher concentrations (typically >7 µM), it has

been reported to inhibit some histone deacetylases (HDACs), which could lead to complex

cellular responses.[6] Additionally, some studies have observed that C646 treatment can lead

to an increase in the expression of other histone acetyltransferases, such as TIP60 and PCAF,

potentially as a compensatory mechanism.[15][16]

Experimental Protocols
The following are generalized protocols for key experiments used to characterize the cellular

effects of C646. Researchers should optimize these protocols for their specific cell types and

experimental conditions.

In Vitro Histone Acetyltransferase (HAT) Assay
This assay measures the ability of C646 to inhibit the enzymatic activity of p300/CBP in a cell-

free system.

Materials:

Recombinant p300 or CBP enzyme

Histone H3 or H4 peptide substrate

Acetyl-CoA (radiolabeled or with a detection tag)

C646 (and other inhibitors as controls)

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

Scintillation counter or appropriate detection instrument
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Procedure:

Prepare a reaction mixture containing HAT assay buffer, histone peptide substrate, and

recombinant p300/CBP enzyme.

Add varying concentrations of C646 (or DMSO as a vehicle control) to the reaction mixture

and incubate for a short period.

Initiate the reaction by adding acetyl-CoA.

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

Stop the reaction (e.g., by adding acid or spotting onto a filter paper).

Quantify the amount of acetylated histone peptide using a scintillation counter (for

radiolabeled acetyl-CoA) or other detection methods.

Calculate the percent inhibition at each C646 concentration and determine the IC50 value.
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(p300/CBP, Histone Peptide, Buffer)

Add C646
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Add Acetyl-CoA
(Initiate Reaction)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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